molecular formula C16H15NO2 B12553980 4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester CAS No. 193821-09-9

4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester

Cat. No.: B12553980
CAS No.: 193821-09-9
M. Wt: 253.29 g/mol
InChI Key: YDYRFHHQQROWSQ-UHFFFAOYSA-N
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Description

4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester is an organic compound that belongs to the class of imines and esters It is characterized by the presence of a benzyl group attached to an imino-methyl group, which is further connected to a benzoic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester typically involves the condensation of benzylamine with 4-formylbenzoic acid methyl ester. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium acetate. The reaction proceeds via the formation of an imine intermediate, which is then stabilized to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-Benzylimino-methyl]-benzoic acid ethyl ester
  • 4-[(E)-Benzylimino-methyl]-benzoic acid propyl ester
  • 4-[(E)-Benzylimino-methyl]-benzoic acid butyl ester

Uniqueness

4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the benzyl group and the imine functionality allows for versatile chemical transformations and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

193821-09-9

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

methyl 4-(benzyliminomethyl)benzoate

InChI

InChI=1S/C16H15NO2/c1-19-16(18)15-9-7-14(8-10-15)12-17-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3

InChI Key

YDYRFHHQQROWSQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NCC2=CC=CC=C2

Origin of Product

United States

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